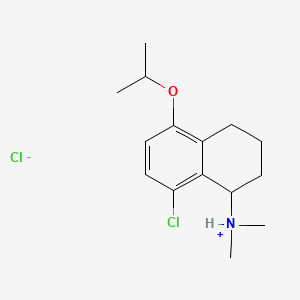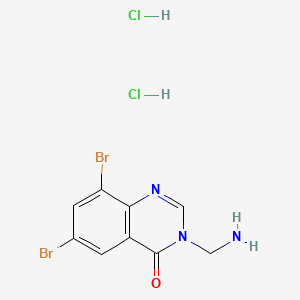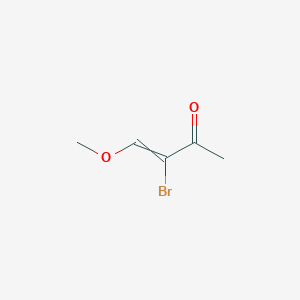
3-Bromo-4-methoxy-3-buten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methoxy-3-buten-2-one is an organic compound with the molecular formula C₅H₇BrO₂. It is a brominated derivative of 4-methoxy-3-buten-2-one and is known for its reactivity and utility in various chemical reactions. This compound is used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-3-buten-2-one typically involves the bromination of 4-methoxy-3-buten-2-one. One common method is the reaction of 4-methoxy-3-buten-2-one with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxy-3-buten-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: It can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used. The reactions are often conducted at low temperatures to control the reactivity.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives such as 3-amino-4-methoxy-3-buten-2-one.
Addition Reactions: Products include various addition compounds depending on the nucleophile used.
Oxidation and Reduction: Products include ketones and alcohols derived from the parent compound.
Scientific Research Applications
3-Bromo-4-methoxy-3-buten-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxy-3-buten-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution and addition reactions. The compound can also undergo oxidation and reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-buten-2-one: A non-brominated analog with similar reactivity but different applications.
3-Chloro-4-methoxy-3-buten-2-one: A chlorinated analog with different reactivity and applications.
3-Iodo-4-methoxy-3-buten-2-one: An iodinated analog with unique properties and uses.
Uniqueness
3-Bromo-4-methoxy-3-buten-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and makes it suitable for specific chemical transformations. Its versatility in undergoing various reactions makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C5H7BrO2 |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
3-bromo-4-methoxybut-3-en-2-one |
InChI |
InChI=1S/C5H7BrO2/c1-4(7)5(6)3-8-2/h3H,1-2H3 |
InChI Key |
XLKLSWJVKFKHAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=COC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)
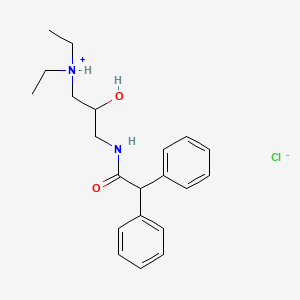

![6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)](/img/structure/B13775681.png)

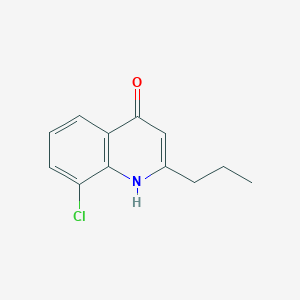
![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)
![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)
